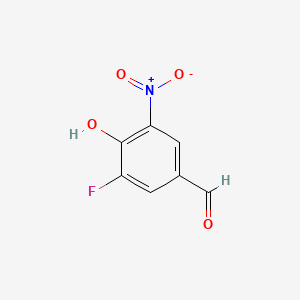

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOMOYVUYOVNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde logically disconnects the molecule into simpler, more readily available precursors. The primary disconnection strategies involve the removal of the nitro group and the formyl group, identifying key precursors for its synthesis.

The most direct retrosynthetic disconnection is the removal of the nitro group, which points to 3-Fluoro-4-hydroxybenzaldehyde (B106929) as a key immediate precursor. This approach simplifies the synthesis to a regioselective nitration of a substituted benzaldehyde (B42025).

Alternatively, disconnection of the formyl group (CHO) suggests a precursor such as 2-fluoro-6-nitrophenol, which would then require a formylation reaction. However, achieving the desired regioselectivity in formylation can be challenging.

Considering these approaches, 3-Fluoro-4-hydroxybenzaldehyde emerges as the most strategically sound precursor due to the well-established methodologies for the nitration of phenolic compounds. This precursor is commercially available and can be synthesized from 3-fluoro-4-methoxybenzaldehyde. chemicalbook.com

Established and Emerging Synthetic Routes

The synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde can be approached through several routes, primarily revolving around the strategic introduction of the nitro, fluoro, and hydroxyl groups onto the benzaldehyde scaffold.

Regioselective Nitration of Fluorinated Hydroxybenzaldehydes

The most prominent synthetic route involves the direct, regioselective nitration of 3-fluoro-4-hydroxybenzaldehyde. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The aldehyde group is a meta-directing and deactivating group. The directing effects of the hydroxyl and fluoro groups would favor the introduction of the nitro group at the 5-position, which is ortho to the hydroxyl group and meta to the aldehyde group.

Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, can be employed. The reaction conditions, including temperature and concentration of the nitrating agent, must be carefully controlled to prevent over-nitration or side reactions. Ultrasonically assisted nitration has also been shown to be an effective method for the regioselective nitration of aromatic compounds under mild conditions. semanticscholar.org

| Reagent/Catalyst | Conditions | Product | Yield (%) |

| HNO₃/H₂SO₄ | Low Temperature | 4-Hydroxy-3-nitrobenzaldehyde | 86 |

| Potassium Chromate/H⁺ (Ultrasonic) | Room Temperature | 4-Hydroxy-3-nitrobenzaldehyde | 86 |

| Ammonium Molybdate/H⁺ (Ultrasonic) | Room Temperature | 4-Hydroxy-3-nitrobenzaldehyde | 86 |

This table presents data for the nitration of a similar compound, 4-hydroxybenzaldehyde, to illustrate the effectiveness of different nitration methods. semanticscholar.org

Strategies for Introduction of Fluorine and Hydroxyl Groups onto Nitrobenzaldehyde Scaffolds

An alternative approach involves starting with a nitrobenzaldehyde scaffold and subsequently introducing the fluorine and hydroxyl groups. For instance, a starting material like 4-chloro-3-nitrobenzaldehyde (B100839) could potentially be converted to the target molecule. A process for preparing fluoro-nitro-benzaldehydes from chloro-nitro-benzaldehydes using an alkali metal fluoride (B91410) in a polar aprotic solvent has been described. google.com Following the introduction of fluorine, a nucleophilic aromatic substitution reaction could be employed to replace a suitable leaving group with a hydroxyl group. However, the regioselectivity and the harsh conditions required for such reactions present significant challenges.

Multi-Step Synthesis through Functional Group Interconversions

Multi-step synthetic sequences involving functional group interconversions offer another viable pathway. This could involve the protection of the aldehyde or hydroxyl group to achieve the desired regioselectivity in subsequent steps. For example, the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde could be protected before nitration to prevent side reactions. Following the nitration step, the protecting group would be removed to yield the final product. The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been successfully accomplished, suggesting the feasibility of this strategy. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde. Key parameters to consider include:

Temperature: Nitration reactions are typically exothermic and require careful temperature control to prevent the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity.

Catalyst: In some synthetic routes, the use of a catalyst can enhance the reaction rate and improve the yield.

For the nitration of 3-fluoro-4-hydroxybenzaldehyde, a systematic study of these parameters would be necessary to identify the optimal conditions for producing 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde with high yield and purity.

Principles of Sustainable Synthesis in the Preparation of Substituted Benzaldehydes

The principles of green chemistry are increasingly important in the synthesis of fine chemicals, including substituted benzaldehydes. acs.orgresearchgate.net Key considerations for a more sustainable synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, exploring solid acid catalysts for nitration could be an alternative to the traditional mixed acid system.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as sonochemistry, which can often be carried out at lower temperatures. semanticscholar.org

Catalysis: Using catalytic reagents in place of stoichiometric reagents to reduce waste.

By integrating these principles, the synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde can be made more environmentally friendly and economically viable.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is substituted with both activating and deactivating groups. The hydroxyl (-OH) group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the aldehyde (-CHO) and nitro (-NO2) groups are strong deactivating groups, directing electrophiles to the meta position.

In this specific molecule, the positions ortho (C2) and para (C6) to the activating hydroxyl group are already substituted by the aldehyde/fluorine and nitro groups, respectively. The positions meta to the deactivating aldehyde and nitro groups are also occupied. This substitution pattern suggests that the aromatic ring is highly deactivated towards further electrophilic substitution. The strong electron-withdrawing effects of the nitro and aldehyde groups, combined with the steric hindrance from the existing substituents, make electrophilic aromatic substitution reactions on 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde challenging to achieve under standard conditions.

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

The fluorine atom in 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the ring towards nucleophilic attack. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Drawing parallels from similar compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which readily undergoes SNAr reactions, it is expected that 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde will react with nucleophiles such as alkoxides, phenoxides, thiophenoxides, and amines to yield the corresponding substituted ethers, thioethers, and secondary amines. beilstein-journals.orgresearchgate.netnih.gov The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing nitro group.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Alkoxide | Sodium methoxide | 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-4-hydroxy-5-nitrobenzaldehyde |

Reactivity of the Aldehyde Moiety

The aldehyde group is a highly reactive functional group capable of undergoing a wide range of transformations.

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. ncert.nic.inbritannica.com This transformation can be achieved using strong oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). researchgate.netfiveable.me Milder reagents like Tollens' reagent can also effect this oxidation, a reaction often used as a qualitative test for aldehydes. libretexts.org The oxidation of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde would yield 3-Fluoro-4-hydroxy-5-nitrobenzoic acid. For instance, the structurally similar 3-fluoro-4-nitrobenzyl alcohol can be oxidized to 3-fluoro-4-nitrobenzoic acid using Jones reagent (a solution of chromic acid in sulfuric acid). chemicalbook.com

Table 2: Oxidation of the Aldehyde Group

| Oxidizing Agent | Product |

|---|---|

| Potassium permanganate | 3-Fluoro-4-hydroxy-5-nitrobenzoic acid |

| Jones Reagent | 3-Fluoro-4-hydroxy-5-nitrobenzoic acid |

The aldehyde group can be easily reduced to a primary alcohol. britannica.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). ncert.nic.inchemistrysteps.com Catalytic hydrogenation can also be employed. chemistrysteps.com The reduction of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde would result in the formation of (3-Fluoro-4-hydroxy-5-nitrophenyl)methanol.

Table 3: Reduction of the Aldehyde Group

| Reducing Agent | Product |

|---|---|

| Sodium borohydride (NaBH4) | (3-Fluoro-4-hydroxy-5-nitrophenyl)methanol |

| Lithium aluminum hydride (LiAlH4) | (3-Fluoro-4-hydroxy-5-nitrophenyl)methanol |

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to condensation reactions. These reactions are fundamental in the synthesis of a wide array of organic compounds.

Formation of Imines (Schiff Bases): Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.gov The reaction of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde with a primary amine would yield the corresponding N-substituted imine.

Formation of Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. For example, the related 3-fluoro-4-hydroxybenzaldehyde (B106929) reacts with phenylhydrazine (B124118) derivatives to form hydrazones. ossila.com

Wittig Reaction: The Wittig reaction, involving the reaction of an aldehyde with a phosphorus ylide, is a powerful method for the synthesis of alkenes. ossila.com

Aldol (B89426) Condensation: In the presence of a base, aldehydes with α-hydrogens can undergo aldol condensation. However, 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde lacks α-hydrogens and therefore cannot undergo self-condensation. It can, however, participate in crossed aldol condensations with other enolizable carbonyl compounds. ossila.com

Table 4: Condensation Reactions of the Aldehyde Group

| Nucleophile/Reagent | Reaction Type | Product Type |

|---|---|---|

| Primary Amine (R-NH2) | Imine Formation | Imine (Schiff Base) |

| Hydrazine (H2N-NH2) | Hydrazone Formation | Hydrazone |

| Phosphorus Ylide | Wittig Reaction | Alkene |

Transformations of the Nitro Group: Reduction Pathways and Derivative Formation

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amino group. wikipedia.orgnumberanalytics.com The reduction of the nitro group in 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde would yield 3-amino-5-fluoro-4-hydroxybenzaldehyde.

Several methods are available for the reduction of aromatic nitro groups: wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.orglibretexts.org

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). libretexts.orgcsbsju.edu

Other Reducing Agents: Other reagents like sodium hydrosulfite (Na2S2O4) or tin(II) chloride (SnCl2) can also be used for this transformation. wikipedia.org

The choice of reducing agent can be critical to avoid the reduction of the aldehyde group. Milder conditions or chemoselective reagents may be necessary to selectively reduce the nitro group while preserving the aldehyde functionality. Under certain conditions, partial reduction can lead to other functional groups like hydroxylamines or azo compounds. wikipedia.org

Table 5: Reduction of the Nitro Group

| Reducing Agent/Method | Primary Product |

|---|---|

| H2, Pd/C | 3-Amino-5-fluoro-4-hydroxybenzaldehyde |

| Fe, HCl | 3-Amino-5-fluoro-4-hydroxybenzaldehyde |

Impact of Substituent Electronic Effects on Reaction Mechanisms

The reactivity of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is intricately governed by the electronic properties of its three substituents on the benzene ring: the fluoro, hydroxyl, and nitro groups. The interplay of these groups—their electron-donating and electron-withdrawing characteristics—dictates the electron density distribution within the aromatic ring and at the aldehyde functional group. This, in turn, significantly influences the mechanisms of various chemical reactions the molecule undergoes.

The electronic influence of a substituent can be broadly categorized into two main types: the inductive effect and the resonance effect. The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction, while the resonance effect involves the delocalization of π-electrons throughout the molecule. The net electronic effect of a substituent is a combination of these two effects.

A quantitative measure of the electronic effect of a substituent is provided by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.org The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position on the ring (meta or para). A positive σ value indicates an electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. Conversely, a negative σ value signifies an electron-donating group, which activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution.

The following table summarizes the Hammett constants for the individual substituents present in 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde.

| Substituent | Position on Ring | Hammett Constant (σ) | Inductive Effect | Resonance Effect | Net Electronic Effect |

|---|---|---|---|---|---|

| -F (Fluoro) | meta to -CHO | σ_m = +0.34 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Electron-Withdrawing |

| -OH (Hydroxyl) | para to -CHO | σ_p = -0.37 | Weakly Electron-Withdrawing | Strongly Electron-Donating | Electron-Donating |

| -NO2 (Nitro) | meta to -CHO | σ_m = +0.71 | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |

In 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, the substituents are positioned as follows relative to the aldehyde group: the fluoro group is at the 3-position (meta), the hydroxyl group is at the 4-position (para), and the nitro group is at the 5-position (meta).

The nitro group at the 5-position is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

The hydroxyl group at the 4-position is a strong electron-donating group primarily through its positive resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the π-system of the ring. This effect counteracts its weak negative inductive effect (-I). The net result is an increase in electron density, particularly at the ortho and para positions relative to the hydroxyl group.

The fluoro group at the 3-position is an interesting case. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the ring via a positive resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them net electron-withdrawing groups.

This electronic push-pull system has a profound impact on the reactivity of the aldehyde group itself. The electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating hydroxyl group can slightly diminish this effect.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, the spectra are expected to exhibit characteristic bands corresponding to its hydroxyl (-OH), aldehyde (-CHO), nitro (-NO₂), and fluoro (-F) substituents, as well as the vibrations of the benzene (B151609) ring. The C=O stretching vibration of the aldehyde group is typically observed as a strong band in the FTIR spectrum. Similarly, the asymmetric and symmetric stretching vibrations of the nitro group give rise to strong, characteristic absorption bands.

The expected vibrational frequencies for the key functional groups are summarized in the table below, based on data from analogous compounds. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3500 (Broad) | 3200-3500 (Weak) | Strong |

| Aromatic C-H | C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| Aldehyde (-CHO) | C=O Stretch | 1690-1715 | 1690-1715 | Very Strong |

| Aldehyde (-CHO) | C-H Stretch | 2800-2900 and 2700-2800 | 2800-2900 and 2700-2800 | Weak |

| Nitro (-NO₂) | Asymmetric Stretch | 1510-1560 | 1510-1560 | Very Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1335-1370 | 1335-1370 | Strong |

| Benzene Ring | C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-F Bond | C-F Stretch | 1000-1300 | 1000-1300 | Strong |

| C-O Bond | C-O Stretch | 1200-1300 | 1200-1300 | Strong |

Note: The exact positions of these bands can be influenced by electronic effects, hydrogen bonding, and the physical state of the sample.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and coupling constants, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is expected to show distinct signals for the aldehyde, hydroxyl, and two aromatic protons. The aldehyde proton typically appears far downfield as a singlet. The two aromatic protons will appear as doublets due to coupling with the neighboring fluorine atom and each other, though long-range coupling may introduce further complexity. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The aldehyde carbonyl carbon is characteristically found at the low-field end of the spectrum (~190 ppm). The aromatic carbons will have distinct chemical shifts influenced by the attached substituents (-F, -OH, -NO₂, -CHO). Notably, the carbon atom directly bonded to fluorine will exhibit a large coupling constant (¹JCF), which is a definitive indicator of its position.

¹⁹F NMR Spectroscopy: Since the molecule contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

The predicted NMR data is tabulated below.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~9.8-10.0 | Singlet (s) | N/A |

| Ar-H | ~8.0-8.2 | Doublet (d) | J(H-F) ≈ 6-8 |

| Ar-H | ~7.8-8.0 | Doublet (d) | J(H-F) ≈ 2-4 |

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | ~190 | Doublet | ³J(C-F) ≈ 2-5 |

| C-F | ~155-160 | Doublet | ¹J(C-F) ≈ 240-260 |

| C-OH | ~145-150 | Doublet | ²J(C-F) ≈ 10-15 |

| C-NO₂ | ~135-140 | Singlet | N/A |

| C-CHO | ~130-135 | Doublet | ²J(C-F) ≈ 3-6 |

| C-H | ~120-125 | Doublet | ³J(C-F) ≈ 15-20 |

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

| Fluorine Atom | Chemical Shift (δ, ppm) |

|---|

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition and molecular formula. For 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde (C₇H₄FNO₄), the calculated exact mass of the molecular ion [M]⁺ can be compared to the experimentally measured value to confirm the formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks apart into smaller, characteristic fragment ions.

Molecular Formula and Mass:

Formula: C₇H₄FNO₄

Calculated Monoisotopic Mass: 185.0097 u

Expected Fragmentation Pattern:

| m/z of Fragment | Identity of Lost Neutral | Proposed Fragment Structure |

|---|---|---|

| 156.0148 | CHO | Loss of the formyl radical |

| 139.0091 | NO₂ | Loss of the nitro group |

| 128.0199 | CHO + CO | Subsequent loss of carbon monoxide |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a precise model of the molecular geometry, including bond lengths, bond angles, and torsional angles, can be generated.

While a specific crystal structure for 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is not publicly available, analysis of closely related compounds, such as 4-hydroxy-3-nitrobenzaldehyde, allows for well-founded predictions. nih.gov The benzene ring is expected to be largely planar. A key structural feature would likely be a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. nih.gov This interaction would result in a stable, pseudo-six-membered ring, influencing the molecule's conformation and chemical reactivity.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are cornerstones of modern chemical research. DFT, particularly with functionals like B3LYP, has proven to be a reliable method for predicting the properties of organic molecules, offering a balance between computational cost and accuracy. These methods are used to model the electronic structure and energy of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, providing a foundation for understanding its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Energetic Stability of Conformers

The first step in a computational study is typically geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, this process reveals the most stable three-dimensional structure. The presence of substituents on the benzene (B151609) ring—aldehyde, hydroxyl, nitro, and fluoro groups—can lead to different rotational isomers, or conformers.

Theoretical calculations are used to determine the relative energies of these conformers. By comparing the total energies of the optimized structures, the most stable conformer can be identified. This stability is influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent nitro or aldehyde groups, as well as steric hindrance between the substituents. The planarity of the benzene ring is often slightly distorted to accommodate these interactions, and computational methods can precisely quantify these structural parameters.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-C (ring) | 1.38 - 1.41 Å |

| C-F | 1.35 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| C-N (nitro) | 1.48 Å | |

| C=O (aldehyde) | 1.21 Å | |

| Bond Angle | C-C-C (ring) | 118 - 122° |

| F-C-C | 118.5° | |

| O-C-C (hydroxyl) | 121.0° | |

| Dihedral Angle | O=C-C=C | ~180° (planar) |

Note: These are typical values and can vary slightly based on the specific computational method and basis set used.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, the electron-withdrawing nature of the nitro, fluoro, and aldehyde groups, combined with the electron-donating character of the hydroxyl group, significantly influences the energies of these orbitals. The HOMO is typically localized over the more electron-rich parts of the molecule, such as the benzene ring and the hydroxyl group, while the LUMO is often centered on the electron-deficient regions, particularly the nitro and aldehyde groups. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state.

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 to -6.5 eV |

| LUMO Energy | -3.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV |

Note: Values are illustrative and depend on the level of theory and solvent model.

Charge Distribution Analysis: Mulliken and Natural Population Analysis

Understanding the distribution of electron density within a molecule is key to predicting its reactive sites and intermolecular interactions. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods used to assign partial atomic charges from quantum chemical calculations.

These analyses for 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde reveal the electronegative character of the oxygen, nitrogen, and fluorine atoms, which carry partial negative charges. Conversely, the carbon atoms bonded to these electronegative atoms, as well as the hydrogen atoms, exhibit partial positive charges. The aldehyde carbon, for instance, is a significant electrophilic site due to the strong electron-withdrawing effect of the adjacent oxygen atom. This charge distribution is critical for understanding how the molecule will interact with other reagents.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. For 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, this includes predicting vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

Calculations of vibrational frequencies can help in the assignment of complex experimental IR and Raman spectra. The predicted electronic absorption spectrum, obtained through methods like Time-Dependent DFT (TD-DFT), can identify the electronic transitions responsible for the observed UV-Vis absorption bands. Similarly, calculated NMR chemical shifts provide a powerful tool for structural elucidation.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is also invaluable for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants to products. The energy barrier associated with the transition state determines the reaction rate.

For 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, this could involve modeling its synthesis, its role as a reactant in further chemical transformations, or its potential degradation pathways. For example, computational modeling could elucidate the mechanism of nucleophilic substitution reactions on the aromatic ring or reactions involving the aldehyde functional group. This provides a level of detail about reaction pathways that is often inaccessible through experimental means alone.

Applications of 3 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde in Organic Synthesis and Materials Science

Utilization as a Key Building Block for Complex Organic Molecules

The chemical architecture of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde makes it a valuable intermediate or building block for constructing more complex molecular frameworks. Aromatic aldehydes are foundational materials in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. chemimpex.com The presence of multiple functional groups on the benzene (B151609) ring of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde offers several reaction sites for synthetic transformations.

The aldehyde group can participate in numerous carbon-carbon bond-forming reactions, while the fluoro, hydroxyl, and nitro groups can be modified or used to direct reactions to specific positions on the aromatic ring. Related fluorinated benzaldehydes are actively used in drug discovery and medicinal chemistry research. ossila.com For instance, the similar compound 3-Fluoro-4-hydroxybenzaldehyde (B106929) serves as an intermediate in the synthesis of various protein inhibitors and other biologically active molecules. ossila.comscbt.com This precedent suggests a strong potential for 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde to serve a similar role in the development of novel, complex chemical entities.

Development of Advanced Materials Precursors

The unique electronic properties conferred by the combination of electron-donating (hydroxyl) and electron-withdrawing (nitro, fluoro, aldehyde) groups make 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde a candidate for the synthesis of advanced materials.

Derivatization for Functional Organic Compounds

The aldehyde functional group is highly reactive and allows for straightforward derivatization of the molecule, leading to a variety of functional organic compounds with diverse applications.

Synthesis of Analogues via Aldol (B89426) Condensation ReactionsAldol condensation is a fundamental reaction in organic chemistry where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated.ncert.nic.inAromatic aldehydes that lack α-hydrogens, such as 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, are excellent substrates for crossed or Claisen-Schmidt aldol condensations with ketones.

Research on the related compound 3-Fluoro-4-hydroxybenzaldehyde shows its use in synthesizing curcuminoid analogues through aldol condensation with ketones. ossila.com Similarly, 3-nitrobenzaldehyde (B41214) undergoes aldol condensation with acetophenone (B1666503) to produce 3-nitrochalcone. scribd.com This indicates a high probability that 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde would react readily with various ketones (e.g., acetone, acetophenone) under basic conditions to yield chalcone-like molecules or other α,β-unsaturated carbonyl compounds, which are scaffolds for many biologically active molecules.

Reaction Scheme based on Analogue Compounds

| Reactant A | Reactant B (Ketone) | Product Type | Reference |

|---|---|---|---|

| 3-Fluoro-4-hydroxybenzaldehyde | Various Ketones | Curcuminoid Analogues | ossila.com |

Formation of Hydrazone Derivatives for Ligand DesignHydrazones are a class of organic compounds containing the –NHN=CH– group, readily synthesized via the condensation reaction of an aldehyde with a hydrazide.nih.govnih.govThese compounds are of significant interest due to their wide range of pharmacological activities and their ability to act as ligands for metal ions.nih.govvjs.ac.vn

Studies on analogous compounds demonstrate this application clearly:

3-Fluoro-4-hydroxybenzaldehyde reacts with phenylhydrazine (B124118) derivatives to form hydrazones with potent biological activity. ossila.com

4-Hydroxy-3-nitrobenzaldehyde is used as a starting material for synthesizing complex hydrazones containing a benzo[d]thiazole moiety. vjs.ac.vn

Following these examples, 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is expected to react efficiently with various hydrazides (e.g., isonicotinic hydrazide, benzohydrazide) to form a diverse library of hydrazone derivatives. The resulting hydrazones, featuring multiple potential coordination sites (the hydroxyl oxygen, nitro oxygens, and the azomethine group), would be excellent candidates for the design of specific metal-coordinating ligands for applications in catalysis or sensor technology.

Wittig Reactions for Olefination Products

The Wittig reaction stands as a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, specifically for the synthesis of alkenes (olefins) from carbonyl compounds. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. For 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, the aldehyde functional group is a prime site for such transformations, enabling its conversion into a diverse array of substituted stilbenes and other olefinic compounds. These products are of significant interest due to the prevalence of the stilbene (B7821643) scaffold in biologically active molecules and materials science.

The general mechanism of the Wittig reaction with 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde would involve the nucleophilic attack of the phosphorus ylide on the electrophilic aldehyde carbon. This is followed by the formation of a betaine (B1666868) intermediate, which then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions.

While specific literature detailing the Wittig reaction on 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is not extensively documented, the reactivity of the closely related 3-fluoro-4-hydroxybenzaldehyde in such transformations has been reported. For instance, it has been used to synthesize derivatives of caffeic acid phenylethyl amide, demonstrating the viability of the Wittig reaction on this type of substituted aromatic aldehyde. ossila.com The presence of the additional nitro group in 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is expected to enhance the electrophilicity of the aldehyde carbon, potentially facilitating the reaction.

The versatility of the Wittig reaction allows for the introduction of a wide variety of substituents at the benzylic position, depending on the structure of the phosphorus ylide used. This enables the synthesis of a broad range of olefination products from 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde.

Table 1: Hypothetical Wittig Reaction Products of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

| Wittig Reagent (Phosphorus Ylide) | Resulting Olefination Product | Potential Application Area |

| (Triphenylphosphoranylidene)methane | 3-Fluoro-4-hydroxy-5-nitro-styrene | Polymer synthesis, materials science |

| Benzyltriphenylphosphonium chloride | 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)-2-phenylethene (a stilbene derivative) | Medicinal chemistry, fluorescent probes |

| (4-Methoxybenzyl)triphenylphosphonium bromide | 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)-2-(4-methoxyphenyl)ethene | Potential anticancer agents, electronic materials |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3-fluoro-4-hydroxy-5-nitrophenyl)acrylate | Pharmaceutical intermediates, fine chemicals |

Strategies for Chemical Library Generation and Diversification

3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is a highly functionalized aromatic scaffold, making it an excellent starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. The presence of three distinct and reactive functional groups—aldehyde, hydroxyl, and nitro—on the benzene ring, in addition to the fluorine atom, provides multiple points for chemical modification and diversification.

A common strategy for chemical library generation involves a central scaffold that can be systematically modified with a variety of building blocks. In this context, 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde serves as an ideal central scaffold. The aldehyde group can undergo a wide range of reactions, including reductive amination, aldol condensation, Knoevenagel condensation, and the aforementioned Wittig reaction, to introduce a vast array of substituents.

The phenolic hydroxyl group offers another point for diversification. It can be alkylated, acylated, or used in ether synthesis (e.g., Williamson ether synthesis) to append different chemical moieties. Furthermore, the nitro group can be reduced to an amine, which can then be subjected to a host of amine-based chemistries, such as amide bond formation, sulfonylation, and conversion to diazonium salts for further functionalization.

A combinatorial approach, where different reactions are performed at each of the functional groups in a systematic manner, can lead to the rapid generation of a large and diverse library of compounds from this single precursor. For example, a library could be generated by first reacting the aldehyde with a set of different Wittig reagents, followed by the alkylation of the hydroxyl group with a series of alkyl halides, and finally, the reduction and subsequent acylation of the nitro group with various acyl chlorides.

Table 2: Diversification Strategies for a Chemical Library Based on 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde

| Functional Group | Reaction Type | Example Reagents | Resulting Functional Group/Moiety |

| Aldehyde | Wittig Reaction | Substituted benzylphosphonium salts | Substituted stilbene |

| Aldehyde | Reductive Amination | Primary and secondary amines, NaBH(OAc)₃ | Secondary and tertiary amines |

| Aldehyde | Knoevenagel Condensation | Malononitrile, ethyl cyanoacetate | Dicyanovinyl, cyanocinnamate esters |

| Hydroxyl | Alkylation (Etherification) | Alkyl halides, benzyl (B1604629) bromide | Ethers |

| Hydroxyl | Acylation (Esterification) | Acyl chlorides, acid anhydrides | Esters |

| Nitro | Reduction | SnCl₂, H₂; Fe/HCl | Amine |

| Resulting Amine | Amide Formation | Acyl chlorides, carboxylic acids with coupling agents | Amides |

| Resulting Amine | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

This strategic approach to diversification allows for the systematic exploration of the chemical space around the 3-fluoro-4-hydroxy-5-nitrophenyl core, which is invaluable for identifying novel compounds with desired biological activities or material properties.

Emerging Research Directions and Future Perspectives for 3 Fluoro 4 Hydroxy 5 Nitrobenzaldehyde

Development of Novel Catalytic Systems for Efficient Transformations

The chemical reactivity of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde is ripe for exploration through the development of innovative catalytic systems. The aldehyde functionality is a prime target for a variety of transformations, and the presence of other functional groups necessitates high selectivity. Future research is anticipated to focus on several key areas:

Selective Reduction: The selective reduction of the nitro group to an amine, while preserving the aldehyde and hydroxyl functionalities, is a critical transformation. This would yield 3-amino-5-fluoro-4-hydroxybenzaldehyde, a valuable precursor for pharmaceuticals and polymers. Novel catalytic systems, potentially employing supported metal nanoparticles (e.g., Au, Pd, Pt) or advanced chemoselective catalysts, will be crucial. The development of catalysts that can operate under mild conditions with high yields and selectivity will be a significant advancement.

Carbon-Carbon Bond Forming Reactions: The aldehyde group can participate in a range of C-C bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Henry reactions. The development of stereoselective catalysts for these transformations would enable the synthesis of complex chiral molecules. For instance, asymmetric organocatalysis could be employed to achieve high enantioselectivity in reactions involving the aldehyde.

Oxidation Reactions: Selective oxidation of the aldehyde to a carboxylic acid, without affecting the other functional groups, would provide access to 3-fluoro-4-hydroxy-5-nitrobenzoic acid. This derivative could serve as a monomer for specialty polymers or as a building block in medicinal chemistry. Research into green oxidation catalysts, such as those based on earth-abundant metals or enzymatic systems, is a promising direction.

A summary of potential catalytic transformations and the target products is presented in the table below.

| Transformation | Reagents/Catalyst Type | Potential Product | Significance |

| Selective Nitro Reduction | Supported Metal Nanoparticles (e.g., Au/TiO2), Chemoselective Catalysts | 3-Amino-5-fluoro-4-hydroxybenzaldehyde | Precursor for pharmaceuticals, polymers |

| Asymmetric Aldol Condensation | Chiral Organocatalysts (e.g., proline derivatives) | Chiral β-hydroxy aldehydes | Building blocks for complex molecules |

| Wittig Reaction | Phosphonium ylides | Substituted styrenes | Intermediates for fine chemicals |

| Selective Aldehyde Oxidation | Green Oxidation Catalysts (e.g., enzyme-based) | 3-Fluoro-4-hydroxy-5-nitrobenzoic acid | Monomer for polymers, medicinal chemistry |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde are well-suited for integration with modern synthetic technologies like flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving highly reactive or unstable intermediates. For instance, nitration and other potentially hazardous reactions can be performed more safely in a flow setup. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risk of thermal runaways. A recent review highlights that flow processing can significantly outperform batch reactions for certain transformations, such as Swern oxidations of benzyl (B1604629) alcohol to benzaldehyde (B42025), by minimizing side product formation. beilstein-journals.org

Automated Synthesis: Automated platforms, which combine robotics with software for experimental design and execution, can accelerate the discovery of new derivatives and the optimization of reaction conditions. wikipedia.org These systems can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and reaction parameters. eubopen.org This high-throughput screening approach would be invaluable for exploring the chemical space around 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde and identifying derivatives with desired properties. Platforms like Synple Chem's automated synthesizer and SRI Biosciences' SynFini™ platform, which leverages AI for route design, exemplify the trend towards automating the entire synthesis workflow. youtube.com

The integration of these technologies can lead to the development of on-demand synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde and its derivatives, facilitating rapid prototyping of new materials and drug candidates.

Advanced Computational Design of Next-Generation Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new derivatives with tailored functionalities. For 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, computational methods can be employed in several ways:

Predicting Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. This can help in understanding the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions and in designing catalysts for specific transformations. Computational studies on substituted benzaldehydes have demonstrated the ability to predict relative reaction rates and explore structure-reactivity relationships. nih.gov

Designing Functional Molecules: By modeling the interaction of derivatives with biological targets or material surfaces, it is possible to design new molecules with specific activities. For example, computational docking studies could be used to design inhibitors of a particular enzyme, while simulations of molecular packing could guide the design of new crystalline materials with desired optical or electronic properties.

Virtual Screening: Large virtual libraries of derivatives can be generated and screened in silico to identify candidates with promising properties before committing to their synthesis. This approach can significantly reduce the time and cost associated with experimental screening.

The combination of computational design with automated synthesis platforms creates a powerful closed-loop system for accelerated discovery, where predictions from computational models are rapidly tested experimentally, and the results are fed back to refine the models.

Exploration in the Context of Supramolecular Chemistry and Self-Assembly Processes

The functional groups present in 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde make it an attractive building block for supramolecular chemistry and the construction of self-assembling systems.

Hydrogen Bonding and Halogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, while the fluorine atom can participate in halogen bonding. The nitro group can also act as a hydrogen bond acceptor. These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined architectures such as liquid crystals, gels, and porous organic frameworks.

Crystal Engineering: By systematically studying the crystallization of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde and its derivatives, it may be possible to engineer crystalline materials with specific properties. For example, the alignment of the nitroaromatic rings in the crystal lattice could lead to materials with interesting non-linear optical properties.

Molecular Recognition: The molecule could be incorporated into larger host molecules for the recognition of specific guest species. The combination of hydrogen bonding, halogen bonding, and π-π stacking interactions could lead to highly selective and sensitive molecular sensors. The synthesis of benzaldehyde-functionalized glycans for use in self-assembled monolayers on sensor chips demonstrates a similar principle of utilizing functionalized benzaldehydes for molecular recognition studies. nih.gov

The exploration of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde in the context of supramolecular chemistry is a nascent field with the potential to yield novel materials with applications in sensing, catalysis, and electronics.

Q & A

Q. Methodological Considerations :

- Order of Reactions : Nitration after fluorination/hydroxylation avoids side reactions (e.g., oxidation of -OH to -NO₂).

- Protection Strategies : Temporary protection of the hydroxyl group (e.g., acetyl or tert-butyldimethylsilyl) improves nitration efficiency .

- Yield Optimization : Lower temperatures (0–5°C) during nitration reduce decomposition, while excess HNO₃ increases nitro-group incorporation .

Q. Table 1: Synthetic Routes Comparison

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Direct nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 45–55 | |

| Protected intermediate | Ac₂O protection, then nitration | 65–75 |

What spectroscopic techniques are recommended for characterizing 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde, and what key spectral features should be observed?

Basic Research Question

Essential Techniques :

- ¹H NMR : In DMSO-d₆, expect:

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; nitro group deshields adjacent carbons (δ 145–150 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 199 (M⁺) with fragmentation patterns showing loss of NO₂ (45 Da) or F (19 Da) .

Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in crowded aromatic regions.

How should researchers handle and store 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde to ensure stability and safety?

Basic Research Question

Safety Protocols :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coat, and P95 respirator to avoid inhalation of nitro compound dust .

- Storage : Store at 0–6°C in airtight, amber glass containers to prevent photodegradation and moisture absorption .

- Flammability : Classified as flammable (R10); keep away from ignition sources and oxidizing agents .

Stability Tests : Monitor purity via HPLC every 3 months; degradation products (e.g., nitroso derivatives) appear as new peaks at 254 nm.

How can competing regioselectivity be managed during further functionalization of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde?

Advanced Research Question

Challenges : The nitro (-NO₂) and hydroxyl (-OH) groups are meta-directing, while fluorine is ortho/para-directing, creating competing sites for electrophilic attack.

Strategies :

- Protection of -OH : Acetylation converts -OH to -OAc, reducing its directing influence and favoring nitration or halogenation at fluorine-adjacent positions .

- Metal-Mediated Reactions : Use Pd-catalyzed cross-coupling to bypass electronic effects (e.g., Suzuki-Miyaura at the aldehyde position) .

Case Study : In a recent synthesis of indazole derivatives, protection of -OH enabled selective amidation at the nitro-para position with 85% yield .

What computational methods are suitable for predicting the reactivity of 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde in nucleophilic aromatic substitution?

Advanced Research Question

Recommended Approaches :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The aldehyde carbon (f⁺ ≈ 0.25) and nitro-adjacent positions show high reactivity.

- Molecular Orbital (MO) Analysis : HOMO-LUMO gaps (~4.5 eV) indicate moderate susceptibility to nucleophilic attack .

Validation : Compare computed transition states with experimental kinetic data. For example, DFT-predicted activation energy for OH⁻ attack (ΔG‡ = 28 kcal/mol) aligns with observed SNAr rates .

How to resolve contradictions in reported solubility data for nitro-substituted benzaldehydes?

Advanced Research Question

Root Causes : Discrepancies arise from variations in purity, solvent polarity, and measurement techniques.

Resolution Workflow :

Standardize Solvents : Use IUPAC-recommended solvents (e.g., DMSO, ethanol) for consistency.

Purity Verification : Confirm compound purity via HPLC (>97%) before testing .

Temperature Control : Report solubility at 25°C ± 1°C.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.